

# Milnacipran Pharmacokinetics in Rodent Models: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Milnacipran*

CAS No.: 92623-85-3

Cat. No.: B1247788

[Get Quote](#)

## Executive Summary

**Milnacipran** is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of major depression and fibromyalgia.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for translational research and predicting human clinical outcomes. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of **milnacipran's** behavior in rats and mice. We delve into the causality behind experimental choices, present quantitative data in a comparative format, and provide detailed protocols for key in-vivo studies.

## Introduction: The Role of Rodent Models in Milnacipran Development

**Milnacipran** exerts its therapeutic effect by inhibiting the reuptake of both serotonin and noradrenaline with balanced efficacy, while notably lacking direct interaction with other monoamines and receptors.[1][2] Rodent models, primarily rats and mice, are indispensable tools in the preclinical assessment of such centrally acting agents. They provide critical insights

into a drug's disposition within a living system, informing dose selection for efficacy and toxicology studies, and helping to predict human pharmacokinetics.[3][4] This document serves as a technical resource, consolidating pharmacokinetic data and methodologies pertinent to **milnacipran** research in these key preclinical species.

## Absorption: Bioavailability and Rate of Uptake

The absorption characteristics of a drug dictate its entry into the systemic circulation. For **milnacipran**, this phase has been investigated following various routes of administration, with oral (p.o.) and intraperitoneal (i.p.) being the most common in rodent studies.[1][4]

In mice, **milnacipran** administered via intraperitoneal injection demonstrates excellent and rapid absorption, achieving an absolute bioavailability of 92.5% when compared to intravenous (IV) administration.[1][5][6] The maximum plasma concentration (C<sub>max</sub>) is reached very quickly, at approximately 5 minutes post-IP injection.[1][7] While oral administration data in mice is less detailed in the available literature, studies in rats after oral gavage show that **milnacipran** is well-absorbed.[4] The peak plasma concentration after oral intake is typically reached between 30 minutes and 4 hours.[8]

Expert Insight: The choice between IP and oral administration in rodent studies is often driven by the experimental goal. IP injection bypasses first-pass metabolism, providing a pharmacokinetic profile closer to IV administration and ensuring high systemic exposure, which is useful for initial efficacy and mechanism-of-action studies.[1] Oral gavage is employed to mimic the intended clinical route of administration in humans, providing crucial data on oral bioavailability and the impact of the gastrointestinal environment and first-pass metabolism.

## Distribution: Tissue Penetration and Protein Binding

Once absorbed, **milnacipran** distributes throughout the body. Key parameters for a CNS-active drug include its volume of distribution (V<sub>d</sub>), plasma protein binding, and, most critically, its ability to penetrate the blood-brain barrier (BBB).

**Milnacipran** exhibits low plasma protein binding, approximately 13%, which is non-saturable.[1][9] This low level of binding is a significant characteristic, as it means a larger fraction of the drug in circulation is "free" or unbound. It is generally accepted that only the free fraction is available to cross biological membranes, distribute into tissues, and exert a pharmacological

effect.[1][10] This contributes to its swift and widespread distribution, reflected by a considerable volume of distribution.[1]

Brain penetration is a crucial aspect of **milnacipran's** pharmacokinetics. Studies in mice show that after both IP and IV administration, the peak concentration in the brain is achieved at approximately 60 minutes.[1][7] This indicates a slight delay in brain uptake compared to the rapid peak seen in plasma, which is typical for drugs crossing the BBB.[1] Microdialysis studies in rats confirm that oral administration of **milnacipran** leads to a significant, dose-related increase in extracellular levels of both serotonin and norepinephrine in the medial prefrontal cortex, demonstrating effective target engagement in the brain.[4][11]

## Metabolism: Biotransformation Pathways

**Milnacipran** undergoes limited metabolism in both rodents and humans.[2][9][12] This is an advantageous property, as it reduces the potential for variability in drug exposure due to genetic polymorphisms in metabolic enzymes and minimizes the risk of drug-drug interactions. [2][9]

The primary metabolic pathways involved are:

- **Glucuronidation:** This is a major route, with up to 30% of the dose being conjugated with glucuronic acid.[1][12]
- **Oxidative Metabolism:** A smaller portion, around 20%, undergoes oxidation. The N-dealkylated metabolite (F2800) is a notable product.[12]
- **Unchanged Excretion:** A significant portion of the drug, typically over 50%, is eliminated without being metabolized.[1][12]

Importantly, **milnacipran's** metabolism shows limited involvement of the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many other antidepressants. [3][12] This further lowers the likelihood of metabolic drug-drug interactions.

## Excretion: Routes of Elimination

The final phase of the pharmacokinetic profile is the removal of the drug and its metabolites from the body. For **milnacipran**, the primary route of elimination is via the kidneys into the

urine.[1][13]

In rats, renal excretion is the major route of elimination.[13] Studies in humans, which often reflect the general pathways seen in preclinical species, show that approximately 93% of an administered radioactive dose is recovered in the urine.[13] Of this, about 55% is the unchanged parent drug, with the remainder consisting of metabolites like the carbamoyl O-glucuronide and N-desethyl forms.[13]

The plasma half-life ( $t_{1/2}$ ) of **milnacipran** in mice is relatively short, calculated at 42.5 minutes for the IP route and 59.2 minutes for the IV route.[1] A study in rats reported a longer half-life of 2.3 hours after oral administration.[1] This rapid elimination profile means that steady-state concentrations can be achieved relatively quickly with repeated dosing.[3]

## Summary of Pharmacokinetic Parameters

Quantitative data provides a clear, comparative snapshot of a drug's behavior. The following table summarizes key pharmacokinetic parameters for **milnacipran** in mice and rats, compiled from available literature.

Parameter	Species (Route)	Value	Source(s)
Bioavailability (F%)	Mouse (IP)	92.5%	[1][6]
Tmax (plasma)	Mouse (IP)	5 min	[1][7]
Tmax (brain)	Mouse (IP/IV)	60 min	[1][7]
Half-life ( $t_{1/2}$ )	Mouse (IP)	42.5 min	[1]
Half-life ( $t_{1/2}$ )	Mouse (IV)	59.2 min	[1]
Half-life ( $t_{1/2}$ )	Rat (Oral)	2.3 hours	[1]
Plasma Protein Binding	General	~13%	[1][9]

Note: Pharmacokinetic parameters can vary based on dose, formulation, and specific experimental conditions.

## Experimental Design & Protocols

Scientific integrity requires robust and reproducible experimental methods. This section details standardized protocols for conducting a pharmacokinetic study of **milnacipran** in rodents.

### Protocol: Single-Dose Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical workflow for assessing the plasma concentration-time profile of **milnacipran** following oral administration.

Objective: To determine key pharmacokinetic parameters ( $C_{max}$ ,  $T_{max}$ , AUC,  $t_{1/2}$ ) of **milnacipran** in rats after a single oral dose.

Materials:

- Male Wistar rats (e.g., 200-250g)
- **Milnacipran** hydrochloride
- Vehicle (e.g., Saline or 0.5% methylcellulose)
- Oral gavage needles (flexible-tipped, appropriate size for rats)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Syringes
- Blood collection tubes (e.g., EDTA-coated microtubes)
- Centrifuge
- -80°C Freezer
- LC-MS/MS system

Methodology:

- Animal Acclimation & Fasting:

- Acclimate animals to the facility for at least 3-5 days prior to the study.
- Fast rats overnight (approx. 12 hours) before dosing to ensure consistent gastric emptying, but allow free access to water.
- Dose Preparation:
  - Prepare a solution or suspension of **milnacipran** in the chosen vehicle at the desired concentration.
  - Causality: The formulation must be uniform to ensure each animal receives the intended dose. Saline is suitable for soluble compounds, while a suspension agent like methylcellulose is used for less soluble ones.
- Dosing (Oral Gavage):
  - Weigh each rat to calculate the precise volume of the dose solution to administer (typical volume is 5-10 mL/kg).[14][16]
  - Gently restrain the rat, ensuring the head and body are aligned vertically to straighten the path to the esophagus.[17]
  - Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth required to reach the stomach.[14][15]
  - Carefully insert the lubricated, flexible-tipped gavage needle into the mouth, advancing it smoothly over the tongue into the esophagus. The animal should swallow reflexively. Do not force the needle.[14][17]
  - Administer the dose slowly.[17]
  - Causality: Proper gavage technique is critical to prevent accidental administration into the trachea, which can be fatal, and to avoid esophageal injury.[18]
- Blood Sampling:
  - Collect blood samples (approx. 150-200  $\mu$ L) at predetermined time points. A typical schedule for a compound with a ~2-hour half-life might be: pre-dose (0), 15 min, 30 min, 1

hr, 2 hr, 4 hr, 8 hr, and 24 hr.

- Sampling can be performed via tail vein, saphenous vein, or through a surgically implanted cannula.
- Causality: A sparse sampling design (where different animals are used for different time points) is often employed in mice due to blood volume limitations.[1] In rats, serial sampling from the same animal (often via cannula) is possible and reduces inter-animal variability. The sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases.[1]
- Sample Processing:
  - Immediately place blood samples into EDTA-coated tubes and keep on ice.
  - Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
  - Transfer the supernatant (plasma) to a new, labeled cryotube.
  - Store plasma samples at -80°C until analysis.[1]

## Protocol: Bioanalytical Sample Analysis (LC-MS/MS)

This protocol provides a general framework for quantifying **milnacipran** in plasma samples.

Objective: To accurately measure the concentration of **milnacipran** in rat or mouse plasma.

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity.[19][20]

Methodology:

- Standard and QC Preparation:
  - Prepare a stock solution of **milnacipran** and a deuterated internal standard (IS), such as **milnacipran-d10**. [19][21]
  - Create a calibration curve by spiking blank rodent plasma with known concentrations of **milnacipran** (e.g., 1.00 to 400.00 ng/mL). [19]

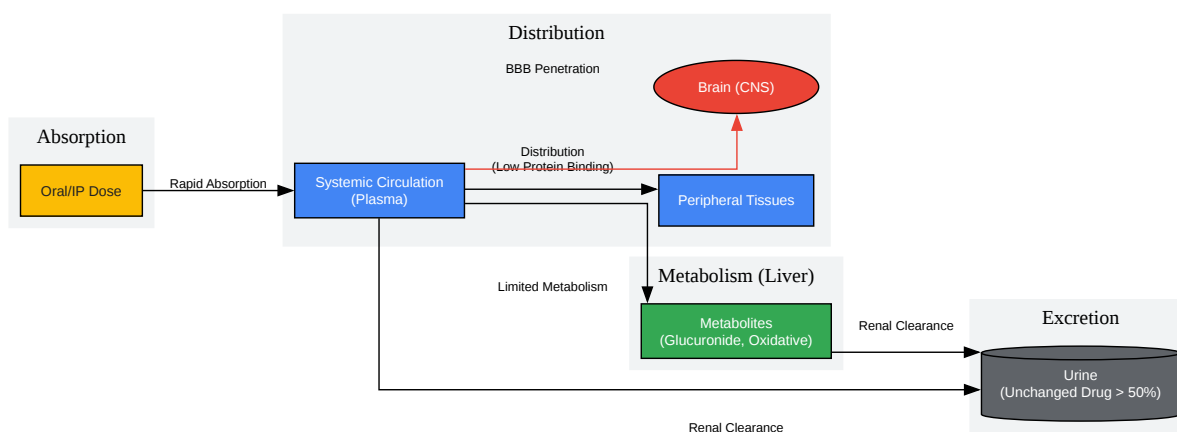
- Prepare Quality Control (QC) samples at low, medium, and high concentrations.[1]
- Sample Extraction (Protein Precipitation):
  - Thaw plasma samples, standards, and QCs on ice.
  - To a small volume of plasma (e.g., 50  $\mu$ L), add the internal standard.
  - Add 3-4 volumes of ice-cold acetonitrile to precipitate the plasma proteins.[1]
  - Vortex vigorously for several minutes.
  - Centrifuge at high speed (e.g., 12,800 x g) at 4°C to pellet the precipitated protein.[1]
  - Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.[1]
  - Causality: Protein precipitation is a rapid and effective method to remove the bulk of matrix components that can interfere with analysis. The internal standard is crucial for correcting for variability during sample processing and instrument analysis.[19]
- LC-MS/MS Analysis:
  - Chromatographic Separation: Use a suitable column (e.g., C18 or CN) to separate **milnacipran** from other matrix components.[19][20] An isocratic mobile phase (e.g., a mixture of methanol and an ammonium acetate buffer) is often sufficient.[19]
  - Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode.[20]
    - Monitor the specific precursor-to-product ion transition for **milnacipran** (e.g., m/z 247.2  $\rightarrow$  230.3).[19]
    - Simultaneously monitor the transition for the internal standard (e.g., **milnacipran-d10**, m/z 257.2  $\rightarrow$  240.4).[19]
  - Causality: MRM provides exceptional specificity by monitoring a unique fragmentation pattern for the target analyte, ensuring that the detected signal is unequivocally from

**milnacipran.**

- Data Analysis:
  - Integrate the peak areas for **milnacipran** and the internal standard.
  - Calculate the peak area ratio (analyte/IS).
  - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards using a weighted linear regression.[1]
  - Use the regression equation to calculate the concentration of **milnacipran** in the unknown samples.

## Visualizations: Workflows and Concepts

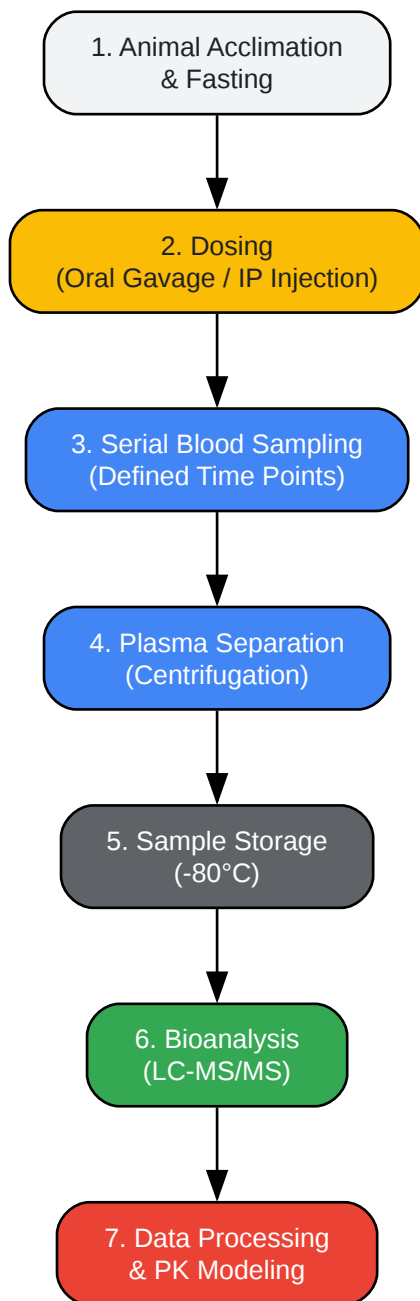
### Milnacipran ADME Pathway in a Rodent Model



[Click to download full resolution via product page](#)

Caption: Conceptual overview of **Milnacipran's** ADME process in rodents.

## Rodent Pharmacokinetic Study Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical rodent pharmacokinetic study.

## Conclusion and Future Directions

The pharmacokinetic profile of **milnacipran** in rodent models is characterized by rapid absorption, high bioavailability, low plasma protein binding, effective brain penetration, and limited metabolism with predominantly renal excretion of the unchanged drug.[1][9][13] These favorable properties contribute to its predictable behavior and low potential for metabolic drug interactions. The methodologies presented here provide a robust framework for researchers to conduct their own preclinical evaluations. While existing data provides a strong foundation, further studies directly comparing oral and IV routes in rats would be valuable to precisely determine oral bioavailability and first-pass effects in that species. Such data will continue to refine our understanding and enhance the translation of preclinical findings to the clinical setting.

## References

- Bagchi, S., Nozohouri, E., Ahn, Y., & Karamyan, V. T. (2023). Systemic and Brain Pharmacokinetics of **Milnacipran** in Mice: Comparison of Intraperitoneal and Intravenous Administration. *Pharmaceutics*, 16(1), 53. [[Link](#)]
- Katakam, P., et al. (2013). Bioanalytical method development and validation of **milnacipran** in rat plasma by LC-MS/MS detection and its application to a pharmacokinetic study. *Journal of Pharmaceutical and Biomedical Analysis*, 83, 153-158. [[Link](#)]
- Singhvi, G., et al. (2017). Development of Bioanalytical HPLC Method for Estimation of **Milnacipran** Hydrochloride in Rabbit Plasma Using Solid Phase Extraction Technique and its Application in Pharmacokinetic Investigation. *Current Pharmaceutical Analysis*, 13(6), 574-580. [[Link](#)]
- Puozzo, C., et al. (2005). Lack of Interaction of **Milnacipran** with the Cytochrome P450 Isoenzymes Frequently Involved in the Metabolism of Antidepressants. *Clinical Pharmacokinetics*, 44(9), 977-988. [[Link](#)]
- Bagchi, S., Nozohouri, E., Ahn, Y., & Karamyan, V. T. (2024). Systemic and Brain Pharmacokinetics of **Milnacipran** in Mice: Comparison of Intraperitoneal and Intravenous Administration. *ResearchGate*. [[Link](#)]
- Bagchi, S., Nozohouri, E., Ahn, Y., & Karamyan, V. T. (2023). Systemic and Brain Pharmacokinetics of **Milnacipran** in Mice: Comparison of Intraperitoneal and Intravenous

Administration. PubMed. [\[Link\]](#)

- Bagchi, S., Nozohouri, E., Ahn, Y., & Karamyan, V. T. (2023). Systemic and Brain Pharmacokinetics of **Milnacipran** in Mice: Comparison of Intraperitoneal and Intravenous Administration. MDPI. [\[Link\]](#)
- Pharmacokinetic profile of **milnacipran** after IP and IV administration in mice. ResearchGate. [\[Link\]](#)
- Katakam, P., et al. (2013). Bioanalytical method development and validation of **milnacipran** in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study. ResearchGate. [\[Link\]](#)
- Katakam, P., et al. (2013). Bioanalytical method development and validation of **Milnacipran** in Rat Plasma by LC-MS/MS Detection and its Application to a Pharmacokinetic Study. ResearchGate. [\[Link\]](#)
- Obata, H., et al. (2017). **Milnacipran** Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy. Biological and Pharmaceutical Bulletin, 40(8), 1295-1301. [\[Link\]](#)
- Systemic and Brain Pharmacokinetics of **Milnacipran** in Mice: Comparison of Intraperitoneal and Intravenous Administration. Scilit. [\[Link\]](#)
- Pharmacology and Pharmacokinetics of **milnacipran**. ResearchGate. [\[Link\]](#)
- Puech, A., et al. (1997). Pharmacology and pharmacokinetics of **milnacipran**. International Clinical Psychopharmacology, 12 Suppl 3, S9-S17. [\[Link\]](#)
- Excretion and Metabolism of **Milnacipran** in Humans after Oral Administration of **Milnacipran** Hydrochloride. ResearchGate. [\[Link\]](#)
- Kasper, S., & Pletan, Y. (2000). **Milnacipran**: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Journal of psychopharmacology (Oxford, England), 14(2 Suppl 1), S15-22. [\[Link\]](#)
- Oral Gavage in the Rat. FSU Office of Research. [\[Link\]](#)

- Mochizuki, D., et al. (2002). Neurochemical and behavioural characterization of **milnacipran**, a serotonin and noradrenaline reuptake inhibitor in rats. *Psychopharmacology*, 162(4), 343-350. [[Link](#)]
- SOP: Oral Gavage in the Rat. Virginia Tech. [[Link](#)]
- Uchida, M., et al. (2011). Intranasal administration of **milnacipran** in rats: evaluation of the transport of drugs to the systemic circulation and central nervous system and the pharmacological effect. *Biological & Pharmaceutical Bulletin*, 34(5), 740-746. [[Link](#)]
- Nakagawasai, O., et al. (2018). **Milnacipran** affects mouse impulsive, aggressive, and depressive-like behaviors in a distinct dose-dependent manner. *Behavioural Brain Research*, 347, 213-221. [[Link](#)]
- Oral Gavage in the Rat. Research Animal Training. [[Link](#)]
- Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [[Link](#)]
- Briley, M., & Moret, C. (2008). Japanese experience with **milnacipran**, the first serotonin and norepinephrine reuptake inhibitor in Japan. *Psychiatry and clinical neurosciences*, 62(4), 375-385. [[Link](#)]
- El-Gazzar, M. G., et al. (2022). **Milnacipran** and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/ $\beta$ -Catenin Signaling. *Molecular Neurobiology*, 59(4), 2329-2346. [[Link](#)]
- Waters, N. J., & Jones, R. (2014). Species differences in drug plasma protein binding. *Medicinal Chemistry Communications*, 5(5), 615-620. [[Link](#)]
- Oral bioavailability of blockbuster drugs in humans and animals. *PharmaInformatic*. [[Link](#)]
- Litchfield, L. M., et al. (2023). Developmental changes in the extent of drug binding to rat plasma proteins. *Scientific Reports*, 13(1), 1335. [[Link](#)]
- Lazzaro, J. L., et al. (2014). Understanding and reducing the experimental variability of in vitro plasma protein binding measurements. *Journal of pharmaceutical sciences*, 103(10), 3302-3309. [[Link](#)]

- Biri-Kovács, B., et al. (2023). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. International Journal of Molecular Sciences, 24(3), 2919. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Pharmacology and pharmacokinetics of milnacipran - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Neurochemical and behavioural characterization of milnacipran, a serotonin and noradrenaline reuptake inhibitor in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 7. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Milnacipran Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 10. [pubs.rsc.org](https://pubs.rsc.org) [[pubs.rsc.org](https://pubs.rsc.org)]
- 11. Japanese experience with milnacipran, the first serotonin and norepinephrine reuptake inhibitor in Japan - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. [research.fsu.edu](https://research.fsu.edu) [[research.fsu.edu](https://research.fsu.edu)]
- 15. [iacuc.ucsf.edu](https://iacuc.ucsf.edu) [[iacuc.ucsf.edu](https://iacuc.ucsf.edu)]

- [16. iacuc.wsu.edu \[iacuc.wsu.edu\]](http://16.iacuc.wsu.edu)
- [17. ouv.vt.edu \[ouv.vt.edu\]](http://17.ouv.vt.edu)
- [18. Oral Gavage in the Rat - Research Animal Training \[researchanimaltraining.com\]](http://18.OralGavageintheRat-ResearchAnimalTraining.com)
- [19. Bioanalytical method development and validation of milnacipran in rat plasma by LC-MS/MS detection and its application to a pharmacokinetic study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](http://19.BioanalyticalmethoddevelopmentandvalidationofmilnacipraninratplasmabyLC-MS/MSdetectionanditsapplicationtoapharmacokineticstudy-PubMed)
- [20. researchgate.net \[researchgate.net\]](http://20.researchgate.net)
- [21. researchgate.net \[researchgate.net\]](http://21.researchgate.net)
- To cite this document: BenchChem. [Milnacipran Pharmacokinetics in Rodent Models: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1247788/docs#milnacipran-pharmacokinetics-in-rodent-models-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b1247788/docs#milnacipran-pharmacokinetics-in-rodent-models-an-in-depth-technical-guide)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check